

Application Notes and Protocols for Antifungal Agent AF-13

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Compound of Interest

Compound Name: Antifungal agent 13

Cat. No.: B15558414

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Introduction

Antifungal Agent AF-13 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens, including species resistant to existing therapies. These application notes provide researchers, scientists, and drug development professionals with essential information and protocols for the formulation and in vitro evaluation of AF-13 in a research setting. The methodologies described herein are based on established standards to ensure reproducibility and comparability of results.

Mechanism of Action

Antifungal Agent AF-13 is a potent and specific inhibitor of (1,3)- β -D-glucan synthase, a critical enzyme responsible for the synthesis of β -glucan, an essential component of the fungal cell wall.^{[1][2][3]} By inhibiting this enzyme, AF-13 disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.^{[2][3]} This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall, suggesting a favorable therapeutic index.^{[2][3]}

Data Presentation: In Vitro Activity and Cytotoxicity

The following tables summarize the in vitro activity of Antifungal Agent AF-13 against common fungal pathogens and its cytotoxicity against mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of AF-13 against Pathogenic Fungi

Fungal Species	Strain	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	ATCC 90028	0.015 - 0.125	0.03	0.06
Candida glabrata	ATCC 90030	0.03 - 0.25	0.06	0.125
Candida auris	B11220	0.06 - 0.5	0.125	0.25
Aspergillus fumigatus	ATCC 204305	0.03 - 0.25	0.06	0.125
Cryptococcus neoformans	ATCC 208821	0.125 - 1	0.25	0.5

MIC values were determined using the broth microdilution method as described in Protocol 1.

Table 2: Cytotoxicity and Selectivity Index of AF-13

Mammalian Cell Line	CC ₅₀ (µg/mL)	Selectivity Index (SI) vs. C. albicans (MIC ₉₀)
HepG2 (Human Liver)	> 100	> 1667
A549 (Human Lung)	> 100	> 1667
MRC-5 (Human Lung Fibroblast)	> 100	> 1667

CC₅₀ (50% cytotoxic concentration) was determined using a standard cell viability assay. The Selectivity Index is calculated as CC_{50} / MIC_{90} .^[4]

Experimental Protocols

Protocol 1: Formulation of AF-13 for In Vitro Studies

Objective: To prepare a stock solution of Antifungal Agent AF-13 for use in in vitro assays.

Materials:

- Antifungal Agent AF-13 (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure:

- Allow the AF-13 powder to equilibrate to room temperature before opening the vial.
- Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of AF-13 powder in sterile DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 6 months. For long-term storage, -80°C is recommended.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC) of AF-13.[5][6]

Objective: To determine the lowest concentration of AF-13 that inhibits the visible growth of a fungal microorganism.

Materials:

- AF-13 stock solution (10 mg/mL in DMSO)
- Sterile 96-well, flat-bottom microtiter plates
- RPMI 1640 medium with L-glutamine, buffered with MOPS to pH 7.0
- Fungal strains (e.g., from ATCC)
- Positive control antifungal (e.g., Fluconazole, Caspofungin)
- Spectrophotometer or microplate reader
- Incubator (35°C)
- Sterile saline (0.85%) or water

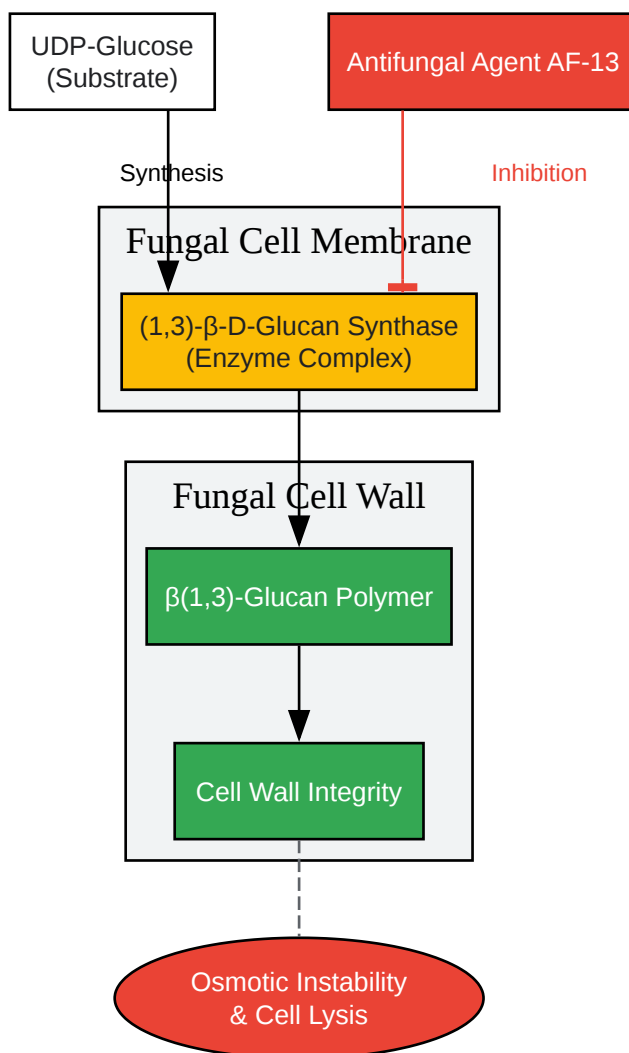
Procedure:

- Preparation of Fungal Inoculum:
 - From a fresh culture plate (e.g., Sabouraud Dextrose Agar), select 3-5 isolated colonies.
 - Suspend the colonies in sterile saline.
 - Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). This can be done using a spectrophotometer at 530 nm.
 - Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final target concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Preparation of Drug Dilutions:
 - Perform serial two-fold dilutions of the AF-13 stock solution in RPMI 1640 medium in the wells of the 96-well plate.[7] A typical concentration range to test is 64 μ g/mL to 0.03

µg/mL.[5]

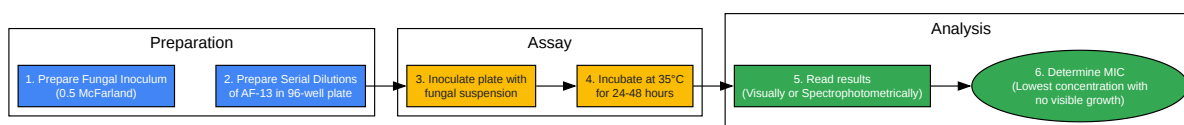
- Ensure the final concentration of DMSO does not exceed 1%, as higher concentrations can inhibit fungal growth.
- Inoculation and Incubation:
 - Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions.[5]
 - Include a growth control well (inoculum in RPMI 1640 without AF-13) and a sterility control well (RPMI 1640 only) on each plate.[5]
 - Incubate the plates at 35°C.
- Reading and Interpretation:
 - After 24-48 hours (or until sufficient growth is observed in the growth control well), visually inspect the plates for turbidity or use a microplate reader to measure absorbance.[5]
 - The MIC is defined as the lowest concentration of AF-13 that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Visualizations



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Caption: Mechanism of action of Antifungal Agent AF-13.



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Caption: Workflow for MIC determination by broth microdilution.

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